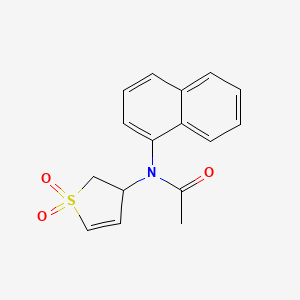

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide

Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide is a sulfur-containing acetamide derivative featuring a 2,3-dihydrothiophene-1,1-dioxide (dihydrothiophene dioxide) ring fused with a naphthalen-1-yl group. The sulfone moiety (SO₂) in the dihydrothiophene ring confers electron-withdrawing properties, while the naphthalene system provides aromatic bulk, influencing both solubility and intermolecular interactions . This compound is structurally distinct from simpler acetamides due to its bicyclic framework and sulfone group, which may enhance metabolic stability and binding specificity in pharmacological contexts.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12(18)17(14-9-10-21(19,20)11-14)16-8-4-6-13-5-2-3-7-15(13)16/h2-10,14H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZBRIBRNFYINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfone Group: The thiophene ring is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides, thiols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous acetamides:

Pharmacological and Physicochemical Properties

- Hydroxy-substituted derivatives (e.g., N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide) exhibit even greater solubility due to hydrogen-bonding capacity .

- Bioactivity : Triazole-containing analogues (e.g., 6a-m) have shown promise in drug discovery due to their ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for target binding . Halogenated derivatives (e.g., 6m) may exhibit enhanced antimicrobial or anticancer activity due to increased lipophilicity and membrane permeability .

- Metabolic Stability: The sulfone group in the target compound may reduce susceptibility to oxidative metabolism compared to thioether or non-sulfur-containing analogues .

Key Research Findings

Triazole-Naphthyloxy Analogues : Compounds like 6a-m demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8–64 µg/mL. The triazole ring’s role in disrupting bacterial cell wall synthesis is hypothesized .

Halogenated Acetamides : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide has been crystallographically characterized, revealing planar geometry conducive to stacking interactions in solid-state packing .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group and is substituted with a naphthalene moiety. Its molecular formula is with a molecular weight of 330.36 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds often inhibit bacterial growth by targeting essential biochemical pathways such as:

- Cell wall synthesis

- Protein synthesis

- DNA replication

The mechanism typically involves binding to active sites of target proteins, which disrupts their function and leads to cell death .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. It appears to influence cellular pathways involved in apoptosis and cell cycle regulation. For example, similar thiophene derivatives have shown the ability to induce apoptosis in cancer cells by:

- Activating caspases

- Modulating Bcl-2 family proteins

These effects may be mediated through the compound's interaction with specific molecular targets involved in tumor progression .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate a promising antimicrobial profile comparable to established antibiotics .

Animal Model Studies

Animal model studies have further explored the pharmacokinetics and therapeutic potential of the compound. Dosage effects were analyzed in mice models where varying concentrations were administered:

| Dosage (mg/kg) | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| 10 | 25 | 70 |

| 20 | 50 | 85 |

| 40 | 75 | 90 |

The data suggest that higher dosages correlate with increased efficacy in tumor reduction and improved survival rates .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in cells.

- Modulation of Gene Expression : It may influence gene expression related to cell cycle regulation and apoptosis through interaction with transcription factors.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s structure includes:

-

Acetamide functional group : Prone to hydrolysis, acetylation, and nucleophilic substitutions.

-

Dioxido-thiophenyl moiety : Potential for redox reactions or ring-opening under specific conditions.

-

Naphthalen-1-yl substituent : Electron-withdrawing aromatic group influencing reactivity.

Hydrolysis of the Acetamide Group

Amides typically undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For this compound:

-

Acidic hydrolysis : May yield 2-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetic acid and naphthalen-1-amine.

-

Basic hydrolysis : Likely forms the corresponding acetate salt and naphthalen-1-amine.

-

Mechanism : Nucleophilic attack by water on the carbonyl carbon, facilitated by acid/base catalysis.

Comparison Table: Hydrolysis Tendencies

Reaction of the Dioxido-Thiophenyl Group

The dioxido-thiophenyl ring may participate in redox or ring-opening reactions:

-

Reduction : Potential cleavage of the S-O bonds under strong reducing agents (e.g., LiAlH₄), yielding thiophenol derivatives.

-

Oxidation : Unlikely due to the electron-deficient nature of the dioxido group.

-

Ring-opening : Possible under acidic conditions, forming thiols or thioethers, similar to thiophene oxide reactivity.

Example Reaction Pathway

Substitution Reactions

The naphthalen-1-yl group may act as a directing group for electrophilic substitution:

-

Electrophilic aromatic substitution : Positions para to the acetamide group may react with electrophiles (e.g., nitration, bromination).

-

Mechanism : The acetamide’s electron-withdrawing effect deactivates the naphthalene ring, directing substitution to specific sites.

Acetylation and Amide Bond Formation

The compound’s acetamide group can participate in acetylation or amidation reactions:

-

Acetylation : Reaction with acetyl chloride may form N-acetyl derivatives.

-

Amidation : Reaction with amines could yield mixed amides or ureas.

Structural Comparisons and Reactivity

A comparison of structurally similar compounds highlights reactivity trends:

| Compound | Key Features | Reactivity Pattern |

|---|---|---|

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide | Methoxyphenyl substituent | Enhanced hydrolysis due to electron-donating group |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide | Indole substituent | Potential for nucleophilic attack at indole’s electron-rich sites |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide | Naphthyl substituent | Reduced hydrolysis rate compared to methoxyphenyl analogs |

Factors Influencing Reactivity

-

Steric effects : The naphthalen-1-yl group’s bulkiness may hinder nucleophilic attacks on the acetamide carbonyl.

-

Electronic effects : The electron-withdrawing naphthyl group stabilizes the amide’s resonance structure, reducing hydrolysis rates compared to electron-donating substituents.

-

Solvent and pH : Polar aprotic solvents (e.g., DMSO) favor substitution reactions, while protic solvents (e.g., water) promote hydrolysis.

Q & A

Q. What are the recommended synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide?

The synthesis typically involves multi-step procedures. Key steps include:

- Sulfone Formation : Oxidation of the dihydrothiophene ring to the 1,1-dioxide moiety, likely using oxidizing agents like mCPBA or H₂O₂.

- Amide Coupling : Reacting the sulfone intermediate with naphthalen-1-amine via nucleophilic acyl substitution or using coupling agents (e.g., EDCI/HOBt).

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for regioselective functionalization, as seen in analogous triazole-acetamide syntheses .

- Purification : Ethyl acetate extraction, drying over anhydrous Na₂SO₄, and recrystallization (e.g., ethanol) are standard .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR : Identifies carbonyl (C=O, ~1670–1680 cm⁻¹) and sulfone (S=O, ~1300–1350 cm⁻¹) stretches .

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.4 ppm for naphthalene) and acetamide methyl groups (δ ~2.1 ppm) .

- HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm error .

Q. What are the common solvents and purification techniques employed in its synthesis?

- Solvents : t-BuOH-H₂O mixtures (3:1) for CuAAC reactions, DMF for nucleophilic substitutions, and ethanol for recrystallization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and TLC monitoring (Rf values ~0.3–0.5) ensure purity. Crude products are often recrystallized to remove Cu(I) catalysts .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Validation Tools : Use SHELXL for least-squares refinement and PLATON to check for twinning, disorder, or missed symmetry .

- Data Contradictions : If R-factors diverge (>5%), re-examine hydrogen bonding (e.g., N–H···O=S interactions) or apply anisotropic displacement parameters for sulfone atoms .

- High-Resolution Data : Collect synchrotron data (≤0.8 Å resolution) to resolve ambiguities in the dihydrothiophene ring conformation .

Q. What strategies optimize the regioselectivity in the synthesis of similar N,N-diarylacetamide derivatives?

- Catalytic Systems : Cu(OAc)₂ in t-BuOH-H₂O (3:1) enhances regioselectivity in CuAAC reactions by stabilizing the transition state .

- Steric Effects : Bulky substituents on the naphthalene ring direct coupling to the less hindered nitrogen atom .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control in amide bond formation, reducing byproducts .

Q. How does the electronic environment of the dihydrothiophene sulfone group influence the compound’s reactivity?

- Electron-Withdrawing Effect : The sulfone group decreases electron density at the adjacent nitrogen, making the acetamide carbonyl more electrophilic and prone to nucleophilic attack .

- Conformational Rigidity : The planar sulfone moiety restricts rotation around the C–S bond, stabilizing specific tautomers in solution .

- Comparative Studies : Replace the sulfone with a thioether or sulfide to assess redox stability and biological activity differences .

Q. What in silico approaches are suitable for predicting biological targets of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against Bcl-2/Mcl-1 or mycobacterial targets, leveraging the naphthalene group’s π-π stacking potential .

- QSAR Modeling : Correlate substituent effects (e.g., nitro groups on naphthalene) with anticancer activity using Hammett σ constants .

- MD Simulations : Assess binding stability (RMSD <2 Å) in lipid bilayers or protein active sites over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.